molecular formula C14H17N5O2 B2652546 N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1797047-13-2

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2652546
CAS No.: 1797047-13-2
M. Wt: 287.323
InChI Key: BKWZCDKDEGEIPW-UHFFFAOYSA-N
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Description

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyanopyridine moiety, and an oxalamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and cyanopyridine intermediates. These intermediates are then coupled through a series of reactions to form the final oxalamide compound. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
  • N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide

Uniqueness

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c15-8-11-2-1-5-17-13(11)19-6-3-10(4-7-19)9-18-14(21)12(16)20/h1-2,5,10H,3-4,6-7,9H2,(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWZCDKDEGEIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)N)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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